molecular formula C21H21BrN2O5 B5207542 4-({3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)butanoic acid

4-({3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)butanoic acid

Cat. No. B5207542
M. Wt: 461.3 g/mol
InChI Key: VRZJEJFWRKZXKB-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)butanoic acid, also known as BMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BMB is a small molecule inhibitor of the proteins, bromodomain and extra-terminal domain (BET) family. BET proteins play a crucial role in gene regulation and are involved in various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

4-({3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)butanoic acid targets the bromodomains of BET proteins, which are responsible for recognizing and binding to acetylated lysine residues on histones. By inhibiting the binding of BET proteins to histones, 4-({3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)butanoic acid disrupts the recruitment of transcriptional machinery and downstream gene expression. This leads to the downregulation of genes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
4-({3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)butanoic acid has been shown to have a selective inhibitory effect on BET proteins, with minimal off-target effects. It has also been found to be well-tolerated in animal studies, with no significant toxicity observed. 4-({3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)butanoic acid has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce tumor growth, and decrease inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-({3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)butanoic acid is its selectivity for BET proteins, which makes it a useful tool for studying the role of these proteins in various diseases. 4-({3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)butanoic acid can also be used in combination with other cancer treatments to enhance their efficacy. However, one of the limitations of 4-({3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)butanoic acid is its poor solubility, which can make it difficult to administer in vivo.

Future Directions

For 4-({3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)butanoic acid research include further preclinical studies to evaluate its efficacy and safety in various disease models. There is also a need for the development of more soluble formulations of 4-({3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)butanoic acid for in vivo administration. Additionally, the potential of 4-({3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)butanoic acid as a therapeutic agent for neurological disorders, such as Alzheimer's disease, should be explored further. Finally, the development of BET protein inhibitors with improved pharmacokinetic properties and selectivity is an area of active research.
Conclusion
In conclusion, 4-({3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)butanoic acid is a promising small molecule inhibitor of BET proteins with potential therapeutic applications in cancer, inflammation, and neurological disorders. Its selectivity for BET proteins and ability to enhance the efficacy of other cancer treatments make it a useful tool for scientific research. Further preclinical studies and the development of more soluble formulations of 4-({3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)butanoic acid are needed to fully evaluate its therapeutic potential.

Synthesis Methods

The synthesis of 4-({3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)butanoic acid involves a multi-step process that starts with the preparation of the key intermediate, N-(4-bromophenyl)-2-(2-methoxybenzoyl)glycine methyl ester. This intermediate is then subjected to amidation with 4-aminobutanoic acid, followed by deprotection and coupling with 3-aminoacryloyl chloride. The final product, 4-({3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)butanoic acid, is obtained after purification and isolation.

Scientific Research Applications

4-({3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)butanoic acid has shown promising results in preclinical studies as a potential therapeutic agent for various diseases. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease. 4-({3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)butanoic acid has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

4-[[(E)-3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O5/c1-29-18-6-3-2-5-16(18)20(27)24-17(13-14-8-10-15(22)11-9-14)21(28)23-12-4-7-19(25)26/h2-3,5-6,8-11,13H,4,7,12H2,1H3,(H,23,28)(H,24,27)(H,25,26)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZJEJFWRKZXKB-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=CC2=CC=C(C=C2)Br)C(=O)NCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)N/C(=C/C2=CC=C(C=C2)Br)/C(=O)NCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[(E)-3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]butanoic acid

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